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Compound of Interest

Compound Name: SYHA1813

Cat. No.: B12380502

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical data for SYHA1813, a
novel dual-target inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs) and
Colony-Stimulating Factor 1 Receptor (CSF1R).[1][2][3] The information presented herein is
compiled from peer-reviewed publications and publicly available clinical trial data, offering a
comprehensive resource for understanding the compound's mechanism of action, efficacy, and
pharmacokinetic profile.

Core Mechanism of Action

SYHA1813 is an indazolylnaphthamide-based compound designed to simultaneously inhibit
two key pathways in tumor progression: angiogenesis, driven by VEGF/VEGFR signaling, and
tumor-associated macrophage (TAM) infiltration and polarization, mediated by CSF1/CSF1R
signaling.[1][2] By targeting both these pathways, SYHA1813 aims to remodel the tumor
microenvironment, thereby impeding tumor growth, proliferation, and metastasis.[2][4]
Preclinical studies have demonstrated its potent anti-tumor activity in various cancer models,
including glioblastoma, meningioma, and melanoma.[1][5][6]

Quantitative Preclinical Data

The following tables summarize the key quantitative data from in vitro and in vivo preclinical
studies of SYHA1813.
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ble 1: In Vi : hibi .

Target IC50 (nmol/L) Reference

VEGFR-1 2.8 [2](7]

VEGFR-2 0.3 [2]7]

VEGFR-3 4.3 [2]17]

CSF1R 19.3 [21[7]

Cell Line Assay Type IC50 (nmol/L) Notes Reference
Human Umbilical

HUVECs VEGF-stimulated Vein Endothelial  [5]

viability

Cells

ble 3: In Vivo Eff : [ el

. Dosing Tumor Growth
Cancer Model Cell Line ) o Reference
Regimen (Oral) Inhibition
Malignant 10 mg/kg, once Effective
o IOMM-Lee : N [1]

Meningioma daily inhibition
Melanoma

MeWo 5 mg/kg 72.5% [4]16]
(BRAF wt)
Melanoma

A375 5 mg/kg 79.8% [41[6]
(BRAF V600E)

Table 4: Pharmacokinetic Parameters in CD-1 Mice
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Parameter Plasma Brain Notes Reference

Dosing 10 mg/kg (oral) 10 mg/kg (oral) Single dose [5]
Maximum

Cmax 1417 ng/mL 1214 ngl/g [5]

concentration

Area under the
AUC 4545 hng/mL 5008 hng/g [5]
curve (exposure)

Signaling Pathways and Mechanisms

SYHA1813 exerts its anti-tumor effects through a dual mechanism. It directly inhibits
angiogenesis by blocking VEGFR signaling in endothelial cells and modulates the tumor
immune microenvironment by inhibiting CSF1R on macrophages, leading to a reduction in
immunosuppressive M2-like macrophages.[2][5][6] Furthermore, in meningioma cells,
SYHA1813 has been shown to activate the p53 pathway via the ATM/CHK signaling axis and
impair DNA repair, leading to G2/M cell cycle arrest, apoptosis, and cellular senescence.[1]
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Caption: SYHA1813 dual inhibition of VEGFR/CSF1R and modulation of the p53 pathway.
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Experimental Protocols

The following are descriptions of key experimental protocols based on published literature.

In Vitro Cell Proliferation and Viability Assays

Cell Lines: Human meningioma cell lines (IOMM-Lee, CH157), Human Umbilical Vein
Endothelial Cells (HUVECS).[1][5]

Methodology: Cells are seeded in 96-well plates and allowed to adhere overnight.
Subsequently, they are treated with varying concentrations of SYHA1813 for a specified
period (e.g., 72 hours). For HUVECSs, proliferation is stimulated with VEGF.[5] Cell viability is
typically assessed using a Cell Counting Kit-8 (CCK-8) or similar colorimetric assay, with
absorbance measured at a specific wavelength. The half-maximal inhibitory concentration
(IC50) is then calculated from the dose-response curves.

In Vivo Subcutaneous Xenograft Studies

Animal Models: BALB/c nude mice are commonly used for xenograft studies.[1]

Tumor Implantation: A suspension of tumor cells (e.g., 5 x 10”6 IOMM-Lee cells) is injected
subcutaneously into the flank of the mice.[1]

Treatment: Once tumors reach a palpable size, mice are randomized into treatment and
control groups. SYHA1813 is administered orally, typically at a dose of 10 mg/kg body
weight, once daily for a defined period (e.g., 21 days). The control group receives the
vehicle.[1]

Efficacy Evaluation: Tumor volume is measured regularly (e.g., every 3 days) using calipers.
At the end of the study, tumors are excised, weighed, and may be used for further analysis
such as immunohistochemistry (IHC) to assess biomarkers like Ki67, CD31, CD105, CD206,
yH2AX, and p53.[1][5][6]
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Caption: A representative workflow for in vivo subcutaneous xenograft efficacy studies.

Pharmacokinetic Analysis

Animal Model: CD-1 mice.[5]

e Dosing: A single oral gavage of SYHA1813 at 10 mg/kg.[5]

o Sample Collection: Blood and brain tissue samples are collected at various time points post-
administration.

e Analysis: The concentration of SYHA1813 in plasma and brain homogenates is determined
using a validated analytical method, likely LC-MS/MS (Liquid Chromatography with tandem
mass spectrometry).

o Parameter Calculation: Pharmacokinetic parameters such as Cmax (maximum
concentration) and AUC (area under the curve) are calculated to assess drug absorption,
distribution, and overall exposure.[5] The ability of SYHA1813 to cross the blood-brain
barrier is a key finding from these studies.[3][5]

Summary and Future Directions

The preclinical data for SYHA1813 strongly support its potential as a novel therapeutic agent
for various solid tumors, particularly those of the central nervous system like glioblastoma and
meningioma.[1][5] Its dual-targeting mechanism, favorable pharmacokinetic profile, including
blood-brain barrier penetration, and demonstrated in vivo efficacy provide a solid foundation for
its clinical development.[3][5] Indeed, SYHA1813 has advanced into Phase | and Il clinical
trials for recurrent high-grade gliomas and other solid tumors (ChiCTR2100045380), where it
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has shown manageable toxicity and encouraging anti-tumor activity.[1][7][8][9] Future research

will likely focus on combination therapies, such as with immunotherapy (e.g., PD-1 inhibitors) or

radiotherapy, to further enhance its anti-tumor effects.[1][5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Frontiers | A novel compound, SYHA1813, inhibits malignant meningioma growth directly
by boosting p53 pathway activation and impairing DNA repair [frontiersin.org]

2. A phase | dose-escalation study of SYHA1813, a VEGFR and CSF1R inhibitor, in patients
with recurrent High-Grade Gliomas or Advanced Solid Tumors | springermedizin.de
[springermedizin.de]

3. Preclinical and early clinical studies of a novel compound SYHA1813 that efficiently
crosses the blood—brain barrier and exhibits potent activity against gliobl [ecancer.org]

4. Dual targeting of VEGFR2 and CSF1R with SYHA1813 confers novel strategy for treating
both BRAF wild-type and mutant melanoma - PMC [pmc.ncbi.nim.nih.gov]

5. Preclinical and early clinical studies of a novel compound SYHA1813 that efficiently
crosses the blood-brain barrier and exhibits potent activity against glioblastoma - PMC
[pmc.ncbi.nlm.nih.gov]

6. Dual targeting of VEGFR2 and CSF1R with SYHA1813 confers novel strategy for treating
both BRAF wild-type and mutant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

7. A phase | dose-escalation study of SYHA1813, a VEGFR and CSF1R inhibitor, in patients
with recurrent High-Grade Gliomas or Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

8. A phase | dose-escalation study of SYHA1813, a VEGFR and CSF1R inhibitor, in patients
with recurrent High-Grade Gliomas or Advanced Solid Tumors - PubMed
[pubmed.ncbi.nim.nih.gov]

9. CSPC, Export CSPC's SYHA1813 Research Findings Presented at ESMO [en.e-
cspc.com]

To cite this document: BenchChem. [SYHA1813: A Preclinical Technical Guide on a Novel
Dual VEGFR/CSF1R Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12380502#syhal813-dual-inhibitor-preclinical-data]

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.frontiersin.org/journals/oncology/articles/10.3389/fonc.2025.1522249/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC10140125/
https://pubmed.ncbi.nlm.nih.gov/36884148/
https://en.e-cspc.com/news/cspc-s-syha1813-research-findings-presented-at-esmo.html
https://www.frontiersin.org/journals/oncology/articles/10.3389/fonc.2025.1522249/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC10692396/
https://www.benchchem.com/product/b12380502?utm_src=pdf-custom-synthesis
https://www.frontiersin.org/journals/oncology/articles/10.3389/fonc.2025.1522249/full
https://www.frontiersin.org/journals/oncology/articles/10.3389/fonc.2025.1522249/full
https://www.springermedizin.de/a-phase-i-dose-escalation-study-of-syha1813-a-vegfr-and-csf1r-in/24599222
https://www.springermedizin.de/a-phase-i-dose-escalation-study-of-syha1813-a-vegfr-and-csf1r-in/24599222
https://www.springermedizin.de/a-phase-i-dose-escalation-study-of-syha1813-a-vegfr-and-csf1r-in/24599222
https://ecancer.org/en/news/23951-preclinical-and-early-clinical-studies-of-a-novel-compound-syha1813-that-efficiently-crosses-the-blood-brain-barrier-and-exhibits-potent-activity-against-glioblastoma
https://ecancer.org/en/news/23951-preclinical-and-early-clinical-studies-of-a-novel-compound-syha1813-that-efficiently-crosses-the-blood-brain-barrier-and-exhibits-potent-activity-against-glioblastoma
https://pmc.ncbi.nlm.nih.gov/articles/PMC12297852/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12297852/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10692396/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10692396/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10692396/
https://pubmed.ncbi.nlm.nih.gov/40713623/
https://pubmed.ncbi.nlm.nih.gov/40713623/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10140125/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10140125/
https://pubmed.ncbi.nlm.nih.gov/36884148/
https://pubmed.ncbi.nlm.nih.gov/36884148/
https://pubmed.ncbi.nlm.nih.gov/36884148/
https://en.e-cspc.com/news/cspc-s-syha1813-research-findings-presented-at-esmo.html
https://en.e-cspc.com/news/cspc-s-syha1813-research-findings-presented-at-esmo.html
https://www.benchchem.com/product/b12380502#syha1813-dual-inhibitor-preclinical-data
https://www.benchchem.com/product/b12380502#syha1813-dual-inhibitor-preclinical-data
https://www.benchchem.com/product/b12380502#syha1813-dual-inhibitor-preclinical-data
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12380502?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12380502?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12380502?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

